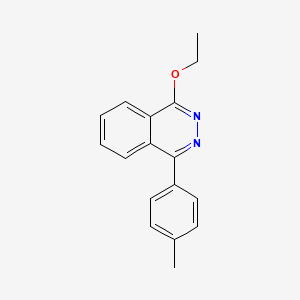
1-(3-chloro-4-methylphenyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-クロロ-4-メチルフェニル)-5-(2,5-ジメトキシフェニル)-3-ヒドロキシ-4-(フェニルカルボニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、医薬品化学、材料科学、有機合成など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、生物学的標的に結合する能力により、創薬における汎用的な足場であるピロール-2-オンコアを特徴としています。
準備方法
合成経路と反応条件
1-(3-クロロ-4-メチルフェニル)-5-(2,5-ジメトキシフェニル)-3-ヒドロキシ-4-(フェニルカルボニル)-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下が含まれる場合があります。
ピロール-2-オンコアの形成: これは、α、β-不飽和カルボニル化合物やアミンなどの適切な前駆体を含む環化反応によって実現できます。
置換反応: 3-クロロ-4-メチルフェニル基と2,5-ジメトキシフェニル基の導入は、求電子置換反応によって行うことができます。
水酸化: 3位のヒドロキシル基は、選択的酸化反応によって導入できます。
フェニルカルボニル基の付加: これは、フリーデル・クラフツのアシル化または同様のカルボニル化反応によって達成できます。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために、上記の合成工程を最適化する必要があるでしょう。これには、触媒の使用、反応条件の高スループットスクリーニング、および生産プロセスを効率的にスケールアップするための連続フロー化学技術が含まれる場合があります。
化学反応の分析
反応の種類
1-(3-クロロ-4-メチルフェニル)-5-(2,5-ジメトキシフェニル)-3-ヒドロキシ-4-(フェニルカルボニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、以下を含むさまざまな化学反応を受けることができます。
酸化: ヒドロキシル基は、適切な条件下でカルボニル基に酸化することができます。
還元: カルボニル基は、アルコールまたは他の官能基に還元することができます。
置換: 芳香族環は、求電子または求核置換反応を受けることができます。
カップリング反応: この化合物は、より複雑な構造を形成するためにクロスカップリング反応に参加することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: 水素化反応のための炭素担持パラジウム。
溶媒: ジクロロメタン、エタノール、トルエンなどの一般的な有機溶媒。
主な生成物
これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化はケトンを生じさせますが、カルボニル基の還元はアルコールを生じさせます。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のための構成ブロックとして使用できます。その独特の構造により、新しい反応経路の探求と、新しい合成方法の開発が可能になります。
生物学
生物学研究では、この化合物は、その多様な官能基と構造的複雑さにより、酵素相互作用と受容体結合を研究するためのプローブとして役立つ可能性があります。
医学
医薬品化学では、1-(3-クロロ-4-メチルフェニル)-5-(2,5-ジメトキシフェニル)-3-ヒドロキシ-4-(フェニルカルボニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、抗炎症作用、抗癌作用、抗菌作用などの潜在的な治療効果について調査することができます。
産業
産業分野では、この化合物は、耐久性や反応性が向上したポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できる可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential pharmacological activities. Compounds with similar structures have shown anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
The compound could be explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。生物学的状況では、酵素や受容体と相互作用して、結合相互作用を通じてその活性を調節する可能性があります。複数の官能基が存在するため、生物学的標的との多様な相互作用が可能になり、特定の経路の阻害または活性化につながる可能性があります。
類似化合物の比較
類似化合物
- 1-(3-クロロフェニル)-5-(2,5-ジメトキシフェニル)-3-ヒドロキシ-4-(フェニルカルボニル)-1,5-ジヒドロ-2H-ピロール-2-オン
- 1-(4-メチルフェニル)-5-(2,5-ジメトキシフェニル)-3-ヒドロキシ-4-(フェニルカルボニル)-1,5-ジヒドロ-2H-ピロール-2-オン
独自性
類似化合物と比較して、1-(3-クロロ-4-メチルフェニル)-5-(2,5-ジメトキシフェニル)-3-ヒドロキシ-4-(フェニルカルボニル)-1,5-ジヒドロ-2H-ピロール-2-オンは、芳香族環の置換基の組み合わせが独特であるため、際立っています。この独特の配置により、化学反応性と生物学的活性が異なり、さらなる研究開発のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares structural similarities with other pyrrolone derivatives.
N-Phenylpyrrolones: Known for their anti-inflammatory and analgesic properties.
Benzoylpyrrolones: Studied for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of 4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C26H22ClNO5 |
|---|---|
分子量 |
463.9 g/mol |
IUPAC名 |
(4E)-1-(3-chloro-4-methylphenyl)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H22ClNO5/c1-15-9-10-17(13-20(15)27)28-23(19-14-18(32-2)11-12-21(19)33-3)22(25(30)26(28)31)24(29)16-7-5-4-6-8-16/h4-14,23,29H,1-3H3/b24-22+ |
InChIキー |
YXHXUNJHUDXDCQ-ZNTNEXAZSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=C(C=CC(=C4)OC)OC)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=C(C=CC(=C4)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651742.png)
![5,5-Dimethyl-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11651746.png)
![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651748.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-cyanoethyl)-N-phenylpropanamide](/img/structure/B11651751.png)
![(2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11651753.png)
![2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11651761.png)
![methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11651771.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651775.png)
![4-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11651781.png)
![N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11651784.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11651795.png)
![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651797.png)

